molecular formula C18H18N2O B5755166 N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine

N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine

Cat. No.: B5755166
M. Wt: 278.3 g/mol
InChI Key: WFFUSWJUJMIJLM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine: is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a methoxyphenyl group and two methyl groups. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12-4-5-14-11-13(2)18(20-17(14)10-12)19-15-6-8-16(21-3)9-7-15/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFUSWJUJMIJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced at the quinoline ring, potentially forming dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or chloromethane (CH3Cl) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine is used as a building block in organic synthesis, particularly in the synthesis of more complex quinoline derivatives.

Biology: The compound has potential applications in biological research due to its structural similarity to bioactive quinoline derivatives. It can be used in the study of enzyme inhibition and receptor binding.

Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. This compound may be investigated for similar therapeutic applications.

Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine is likely related to its interaction with biological targets such as enzymes and receptors. The methoxyphenyl group and quinoline core can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. Molecular docking studies and in vitro assays can provide insights into the specific pathways involved .

Comparison with Similar Compounds

    N-(4-methoxyphenyl)-2-aminobenzamide: Another quinoline derivative with similar structural features.

    N-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline: A reduced form of the quinoline derivative.

    N-(4-methoxyphenyl)-3-methylquinolin-2-amine: A closely related compound with a single methyl group.

Uniqueness: N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine is unique due to the presence of both methoxy and dimethyl substitutions, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its binding affinity to biological targets and improve its stability under various conditions .

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